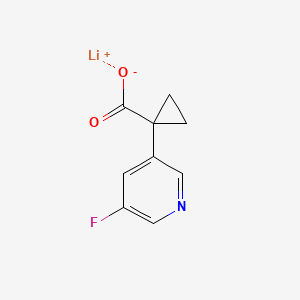
Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C₉H₇FLiNO₂ It is a lithium salt of a carboxylic acid derivative, featuring a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid precursor.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a halogenated pyridine derivative reacts with a cyclopropane-containing intermediate.
Fluorination: The fluorine atom can be introduced through a selective fluorination reaction, using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Lithiation: The final step involves the lithiation of the carboxylic acid group to form the lithium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring or the pyridine ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can reduce the carboxylate group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropane or pyridine rings.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart unique properties, such as increased stability or reactivity.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme mechanisms or receptor interactions.
Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where lithium salts are known to be effective, such as bipolar disorder.
Industry:
Battery Technology:
作用機序
The mechanism of action of Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The lithium ion can modulate various biochemical pathways, while the fluoropyridine and cyclopropane moieties can interact with specific binding sites, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Lithium(1+) 1-(5-trifluoromethylpyridin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
Lithium(1+) 1-(pyridin-3-yl)cyclopropane-1-carboxylate: Similar structure but without the fluorine substitution.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom on the pyridine ring imparts unique electronic properties, affecting the compound’s reactivity and interactions.
Lithium Salt: The lithium ion can modulate various biochemical pathways, making the compound potentially useful in therapeutic applications.
特性
分子式 |
C9H7FLiNO2 |
|---|---|
分子量 |
187.1 g/mol |
IUPAC名 |
lithium;1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H8FNO2.Li/c10-7-3-6(4-11-5-7)9(1-2-9)8(12)13;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1 |
InChIキー |
JZQLCBVTQSCEDK-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CC1(C2=CC(=CN=C2)F)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


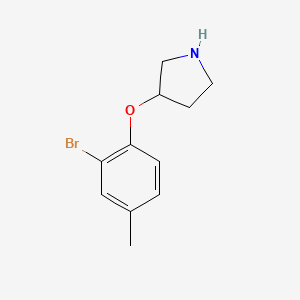
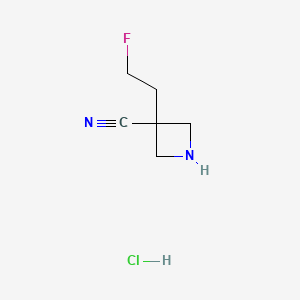
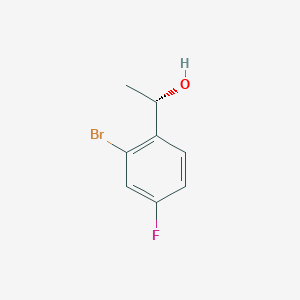

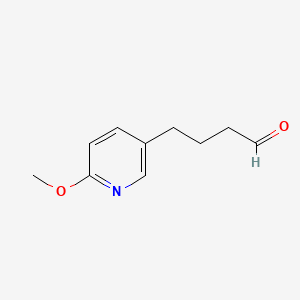
![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
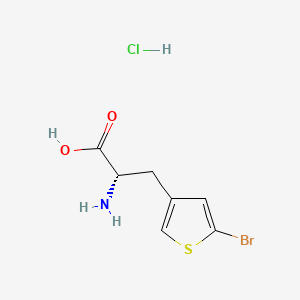



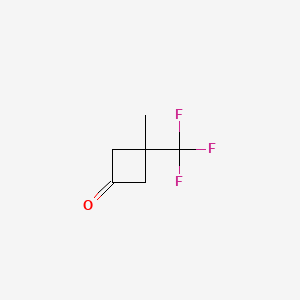

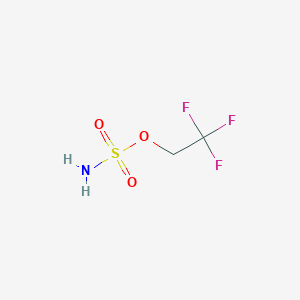
![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)
